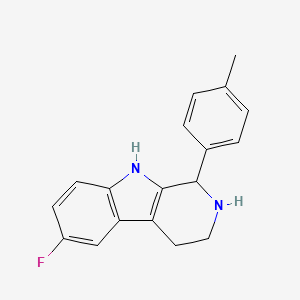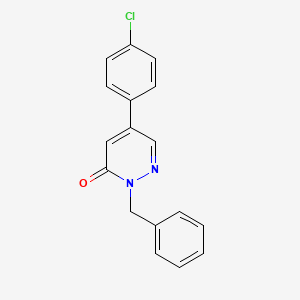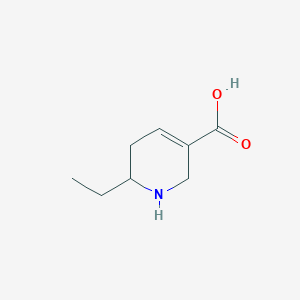![molecular formula C16H27NO2Si B14227763 Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- CAS No. 521059-17-6](/img/structure/B14227763.png)
Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is a complex organosilicon compound It features a silacyclohexane ring, which is a six-membered silicon-containing ring, and a functional group that includes a dimethylamino and a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- typically involves multiple steps. One common approach is the hydrosilylation of an appropriate alkene with a silane compound, followed by functional group modifications. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
Silacyclohexan-1-ol: Lacks the dimethylamino and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]-cyclohexanol: Contains a cyclohexane ring instead of a silacyclohexane ring, which affects its chemical properties and applications.
Uniqueness
Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is unique due to the presence of the silacyclohexane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
521059-17-6 |
|---|---|
分子式 |
C16H27NO2Si |
分子量 |
293.48 g/mol |
IUPAC名 |
2-(1-hydroxysilinan-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H27NO2Si/c1-17(2)13-16(20(18)11-5-4-6-12-20)14-7-9-15(19-3)10-8-14/h7-10,16,18H,4-6,11-13H2,1-3H3 |
InChIキー |
KIXBFSFRCBHKLN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)[Si]2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
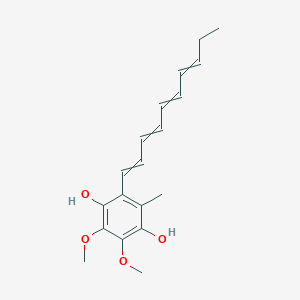
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)


![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
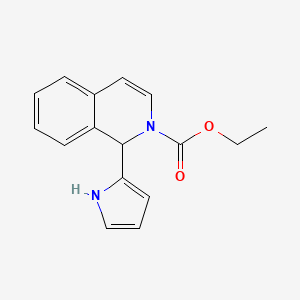
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
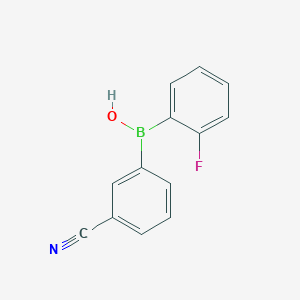
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
